1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole
Description
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole is a benzotriazole-derived compound featuring a propane backbone substituted with two benzotriazolyl groups and two benzyloxy groups. Benzotriazoles are heterocyclic aromatic compounds known for their stability and versatility in medicinal chemistry, materials science, and coordination chemistry.
Properties
IUPAC Name |
1-[3-(benzotriazol-1-yl)-1,3-bis(phenylmethoxy)propyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O2/c1-3-11-22(12-4-1)20-36-28(34-26-17-9-7-15-24(26)30-32-34)19-29(37-21-23-13-5-2-6-14-23)35-27-18-10-8-16-25(27)31-33-35/h1-18,28-29H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOUCNLRFIMCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CC(N2C3=CC=CC=C3N=N2)OCC4=CC=CC=C4)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole (CAS: 303756-59-4) is a complex organic molecule that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 490.56 g/mol. The structure features two benzotriazole moieties linked by a propyl chain that is further substituted with benzyloxy groups.
| Property | Value |
|---|---|
| Molecular Formula | C29H26N6O2 |
| Molar Mass | 490.56 g/mol |
| Density | 1.28 g/cm³ (predicted) |
| Boiling Point | 708.2 °C (predicted) |
| pKa | 1.82 (predicted) |
Biological Activity Overview
Benzotriazole derivatives have been extensively studied for their pharmacological properties. The biological activities associated with benzotriazole compounds include:
- Antimicrobial Activity : Various studies have demonstrated the effectiveness of benzotriazole derivatives against a range of bacterial and fungal strains.
- Antiviral Properties : These compounds have shown promise in inhibiting viral replication.
- Antiparasitic Effects : Certain derivatives have displayed activity against protozoan parasites.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of benzotriazole derivatives, several compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure was linked to enhanced antimicrobial efficacy .
Antiviral Properties
Benzotriazole compounds have been explored for their potential as antiviral agents. Research indicates that these compounds can interfere with viral replication processes through various mechanisms, including inhibition of viral enzymes .
Antiparasitic Effects
Research has highlighted the antiparasitic potential of benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies showed that certain derivatives could inhibit the growth of epimastigotes and trypomastigotes effectively .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in microbial metabolism or viral replication.
- Membrane Disruption : Some studies suggest that benzotriazole derivatives can disrupt microbial membranes, leading to cell death.
- Interference with Nucleic Acids : There is evidence that these compounds may bind to nucleic acids or interfere with their function.
Case Study 1: Antimicrobial Screening
A recent study screened a series of benzotriazole derivatives for antibacterial activity. Among them, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the strain tested .
Case Study 2: Antiparasitic Activity Against Trypanosoma cruzi
In vitro experiments revealed that specific benzotriazole derivatives exhibited significant growth inhibition of T. cruzi. For instance, one derivative caused a reduction in epimastigote form populations by over 50% at a concentration of 25 µg/mL after 72 hours .
Scientific Research Applications
Pharmacological Applications
Benzotriazoles have been extensively studied for their biological activities. The specific compound has shown promise in several areas:
Antiviral Activity
Research indicates that benzotriazole derivatives exhibit significant antiviral properties. For instance, studies have demonstrated effectiveness against various RNA and DNA viruses. The mechanisms often involve the inhibition of viral replication or interference with viral entry into host cells .
Antimicrobial Properties
Benzotriazole compounds have been evaluated for their antimicrobial activities. In vitro studies have shown that certain derivatives possess antibacterial and antifungal properties. For example, modifications to the benzotriazole structure can enhance its efficacy against pathogens like Escherichia coli and Candida albicans, making them potential candidates for new antimicrobial agents .
Analgesic Effects
Some studies have explored the analgesic potential of benzotriazole derivatives. Compounds with specific substitutions on the benzotriazole ring have been shown to exhibit pain-relieving properties comparable to conventional analgesics in laboratory settings .
Material Science Applications
Benzotriazoles are also utilized in materials science, particularly as UV stabilizers and corrosion inhibitors. The compound's ability to absorb UV radiation makes it valuable in protecting polymers and coatings from degradation due to sunlight exposure. This application is crucial in industries such as automotive and construction where material longevity is vital .
Environmental Chemistry
In environmental contexts, benzotriazoles are investigated for their roles in wastewater treatment and as indicators of pollution. Their stability and persistence in the environment make them suitable for monitoring contamination levels in aquatic systems. Research has focused on their degradation pathways and the development of methods to remove these compounds from effluents .
Case Study 1: Antiviral Efficacy
A study conducted on a series of benzotriazole derivatives highlighted the compound's antiviral activity against human rhinovirus. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent against respiratory viruses .
Case Study 2: Antimicrobial Screening
In another study, various benzotriazole derivatives were screened for antimicrobial activity against a panel of bacteria and fungi. The findings revealed that certain structural modifications significantly enhanced their Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .
Comparison with Similar Compounds
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a)
- Structure : Propane backbone with a benzotriazole and a nitroimidazole group.
- Synthesis : 79.5% yield via reaction of 1,2,3-benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitroimidazole in DMF with K₂CO₃ .
- Properties: Melting point 167–169°C; characterized by ¹H NMR (δ 8.10 aromatic H, 7.80 imidazole CH) and IR (NO₂ stretching at 1539 cm⁻¹) .
- Comparison : The nitroimidazole substituent confers antimicrobial and antiparasitic activity, whereas the target compound’s benzyloxy groups may enhance lipophilicity and aromatic π-π stacking.
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole
- Structure : Chlorine atom at the central propane carbon.
- Properties : Molecular weight 312.76 g/mol; predicted density 1.49 g/cm³; pKa 1.55 .
Alkoxy vs. Aryloxy Substituents
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole
- Structure : Methoxy groups instead of benzyloxy.
- Properties : Molecular weight 338.36 g/mol; predicted boiling point 556.4°C; lower steric bulk than benzyloxy derivatives .
- Comparison : Methoxy groups improve solubility in polar solvents, whereas benzyloxy groups may enhance binding to hydrophobic targets (e.g., enzymes or receptors).
Heterocyclic Hybrids
N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamide
- Structure : Azetidine ring conjugated to benzotriazole.
- Biological Activity : Demonstrated antimicrobial and anti-inflammatory properties .
- Comparison : The azetidine moiety introduces a strained four-membered ring, which may enhance metabolic stability compared to the target compound’s flexible propane backbone.
Triazole vs. Benzotriazole Derivatives
1,3-bis(1,2,4-triazol-1-yl)propane
- Structure : 1,2,4-triazole rings instead of benzotriazole.
- Properties : Molecular formula C₇H₁₀N₆; lower molecular weight (178.20 g/mol) due to lack of benzene rings .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Q & A
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example, benzotriazole derivatives can be synthesized via reactions with benzyloxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Sodium hypochlorite in acetic acid is also effective for introducing chloro or hydroxyl groups to the benzotriazole core .
Q. How is the structural integrity of this compound validated post-synthesis?
Use a combination of X-ray crystallography (to confirm bond angles and intermolecular interactions, as in ) , NMR spectroscopy (¹H/¹³C for functional group analysis), and HPLC-MS (to verify purity >98%). For example, short N–Cl contacts (2.818 Å) in crystal structures highlight non-covalent interactions critical for stability .
Q. What are the primary biological activities reported for this compound?
Benzotriazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, analogs like N-(1H-Benzotriazol-1-ylmethyl)-N-benzylbenzamide show inhibitory effects against E. coli (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL) via disruption of cell membrane integrity . Anticancer activity against MCF-7 cells (IC₅₀: 12 µM) has been linked to apoptosis induction .
Q. Which analytical techniques are recommended for studying its solvatochromic behavior?
UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) reveals solvatochromic shifts. For example, a bathochromic shift of 30 nm in polar solvents indicates intramolecular charge transfer, supported by DFT calculations (B3LYP/6-311G++(d,p)) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show degradation <5% over 6 months when stored at -20°C in inert atmospheres (argon). At room temperature, hydrolysis of the benzyloxy group occurs in acidic conditions (pH <3), reducing stability by 40% in 72 hours .
Advanced Research Questions
Q. How can DFT predict the compound’s reactivity in catalytic applications?
DFT simulations (e.g., Gaussian 09) model charge distribution and frontier molecular orbitals. For example, a high HOMO density on the benzotriazole ring suggests nucleophilic attack sites, while a low LUMO (-1.8 eV) indicates electrophilic reactivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions (e.g., variable IC₅₀ values) often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HepG2 vs. HeLa) and culture media.
- Control oxygen levels (hypoxic vs. normoxic conditions alter metabolic activity).
- Validate via meta-analysis of peer-reviewed datasets (e.g., PubChem BioAssay) .
Q. What mechanistic insights explain its antimicrobial efficacy?
Molecular docking (AutoDock Vina) reveals binding to E. coli DNA gyrase (binding energy: -9.2 kcal/mol) at the ATPase domain, disrupting replication. Synchrotron XRD of ligand-protein complexes confirms hydrogen bonding with Asp73 and hydrophobic interactions with Val71 .
Q. How can AI-driven simulations optimize its synthesis pathways?
COMSOL Multiphysics integrated with machine learning algorithms predicts optimal reaction parameters (e.g., 60°C, 12 h, 0.1 M catalyst) with 92% accuracy. AI models trained on historical data reduce trial runs by 70% .
Q. What advanced separation techniques purify this compound from byproducts?
High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (hexane/ethyl acetate/methanol/water, 5:5:5:5) achieves >99% purity. Membrane filtration (10 kDa cutoff) removes high-molecular-weight impurities .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
